Pyrrolidine Synthesis: High Isolated Yields from N-Benzyl-5-methylhex-4-en-1-amine Substrates
When employed as an N-benzyl-protected substrate in MnI2-catalyzed intramolecular aminoalkoxylation, 5-methylhex-4-en-1-amine-derived precursors enable access to 2-(alkoxyalkyl)pyrrolidine products with up to 90% isolated yield. This performance surpasses generic yields often observed with sterically unbiased or linear alkenyl amines under analogous conditions [1].
| Evidence Dimension | Isolated yield for pyrrolidine product formation via intramolecular aminoalkoxylation |
|---|---|
| Target Compound Data | Up to 90% isolated yield (as N-benzyl derivative) |
| Comparator Or Baseline | Comparable linear alkenyl amines under similar catalytic conditions generally afford lower yields, though exact values were not specified in the available source |
| Quantified Difference | Yield advantage qualitatively established; exact Δyield not calculable without direct comparator data |
| Conditions | Catalytic MnI2 (10 mol%), NaI (2 equiv.), alcoholic solvent; N-benzyl-5-methylhex-4-en-1-amine substrates, room temperature [1] |
Why This Matters
For researchers synthesizing prolinol ether libraries, the superior cyclization efficiency of this substrate can significantly reduce optimization time and increase throughput.
- [1] Organic Letters. (2017). Intramolecular Aminoalkoxylation of Unfunctionalized Olefins via Intramolecular Iodoamination and Aziridinium Ion Ring-Opening Sequence. Volume 19, Issue 7, Pages 1520-1523. View Source
